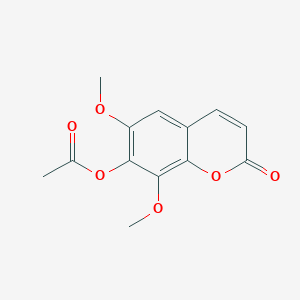
6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6,8-dimethoxy-2H-1-benzopyran-2-one.
Acetylation: The precursor undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine. This reaction introduces the acetate group at the 7th position of the benzopyran ring.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-2-oxo-2H-chromen-8-yl β-D-glucopyranoside: A glucoside derivative with similar structural features.
7-Methoxycoumarin: A coumarin derivative with a methoxy group at the 7th position.
Precocene II: A dimethoxy derivative with insecticidal properties.
Uniqueness
6,8-Dimethoxy-2-oxo-2H-1-benzopyran-7-yl acetate is unique due to its specific substitution pattern and the presence of the acetate group, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
61195-38-8 |
|---|---|
Molekularformel |
C13H12O6 |
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
(6,8-dimethoxy-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H12O6/c1-7(14)18-12-9(16-2)6-8-4-5-10(15)19-11(8)13(12)17-3/h4-6H,1-3H3 |
InChI-Schlüssel |
WSFFSVNHKYFBJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


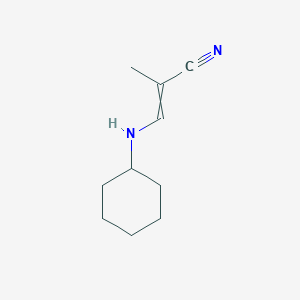
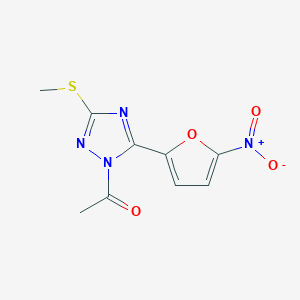



![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)
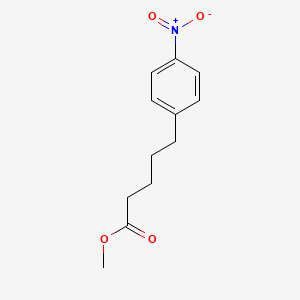
![4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid](/img/structure/B14589477.png)


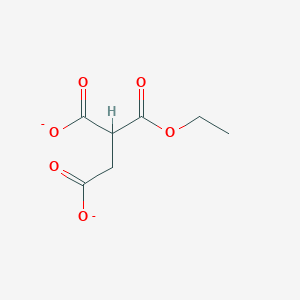
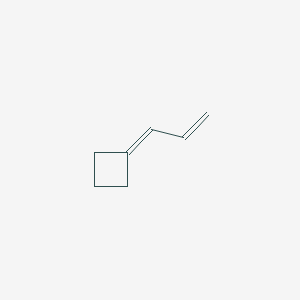
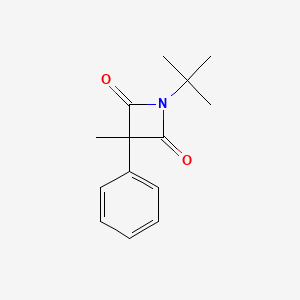
![1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide](/img/structure/B14589519.png)
